molecular formula C51H77N13O9 B8210141 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B8210141
M. Wt: 1016.2 g/mol
InChI Key: LXYOOXZYRDPHLW-PJJIIYKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

P8RI is synthesized as a retro-inverso peptide composed entirely of D-amino acids. This design maintains its bioactivity and confers resistance to plasma proteases . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of P8RI follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous quality control, including mass spectrometry and HPLC, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

P8RI primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to the juxtamembrane amino acid sequence of the ectodomain of CD31 .

Common Reagents and Conditions

The synthesis of P8RI involves standard peptide synthesis reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The binding interactions with CD31 occur under physiological conditions, typically in aqueous solutions .

Major Products Formed

The major product formed from the synthesis of P8RI is the peptide itself, which is then used in various biological assays and applications .

Scientific Research Applications

P8RI has a wide range of scientific research applications:

    Immunology: P8RI is used to study the CD31 inhibitory pathway and its role in immune response modulation. .

    Vascular Biology: P8RI is used to investigate vascular integrity and endothelial cell function. .

    Neurointerventional Surgery: P8RI-coated flow diverters have been developed to treat intracranial aneurysms. .

    Ischemia/Reperfusion Injury: P8RI has been studied for its protective effects in ischemia/reperfusion-induced intestinal injury.

Mechanism of Action

P8RI exerts its effects by binding to the juxtamembrane amino acid sequence of the ectodomain of CD31. This binding restores the CD31 inhibitory pathway, which plays a crucial role in modulating immune responses and maintaining vascular integrity. By inhibiting the cleavage of CD31 from neutrophils, P8RI reduces neutrophil activation and subsequent tissue damage .

Comparison with Similar Compounds

P8RI is unique in its design as a retro-inverso peptide composed entirely of D-amino acids, which enhances its stability and bioactivity. Similar compounds include:

P8RI stands out due to its specific targeting of the CD31 inhibitory pathway and its broad range of applications in immunology, vascular biology, and neurointerventional surgery.

Biological Activity

The compound (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex peptide-like structure that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features multiple amino acid residues and functional groups that contribute to its biological activity. Its intricate structure can influence its interaction with biological targets, enhancing its efficacy in various applications.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. Research involving human hepatoma (HepG2) cells indicated that the compound exhibits significant growth inhibitory effects. The MTT assay results showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition at concentrations of 62.5 µg/mL after 48 hours of treatment. The apoptosis mechanism was confirmed through flow cytometry, revealing distinct morphological changes in treated cells such as chromatin condensation and membrane blebbing .

The proposed mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of intrinsic pathways associated with mitochondrial dysfunction. The compound's ability to interact with cellular signaling pathways may lead to the modulation of genes involved in cell survival and death processes.

Case Studies

Study Cell Line Concentration IC50 (µg/mL) Effect
Study 1HepG262.562.5Significant growth inhibition
Study 2MCF-7125125Induction of apoptosis observed

These studies highlight the compound's versatility across different cancer cell lines, suggesting broader implications for its use in oncology.

Additional Biological Activities

Beyond its anticancer effects, the compound has shown promise in other areas:

  • Antiviral Activity : Similar structures have been reported to exhibit antiviral properties against influenza viruses, indicating potential for further exploration in viral infections .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases, suggesting a multifaceted therapeutic profile.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOOXZYRDPHLW-PJJIIYKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N13O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.